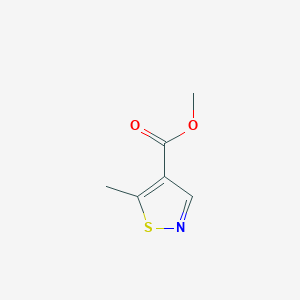

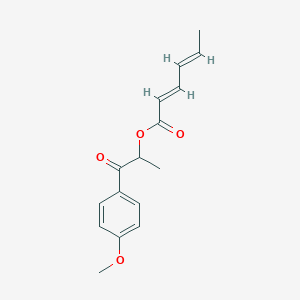

1-(4-methoxyphenyl)-1-oxopropan-2-yl (2E,4E)-hexa-2,4-dienoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

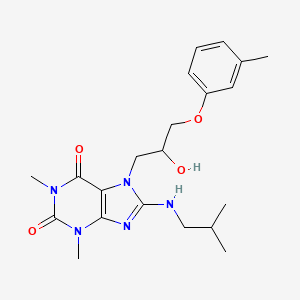

The compound “1-(4-methoxyphenyl)-1-oxopropan-2-yl (2E,4E)-hexa-2,4-dienoate” is a complex organic molecule. It contains a methoxyphenyl group, which is a benzene skeleton substituted with one or more methoxy groups .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis and investigation of novel CHCA-derived matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids . Another study reported a consecutive three-component synthesis of 3-(hetero)aryl-1H-pyrazoles .Chemical Reactions Analysis

The reactivity of similar compounds has been studied. For instance, a study investigated the reactivity of substrates with multiple competitive reactive sites toward NBS under neat reaction conditions promoted by visible light .Aplicaciones Científicas De Investigación

Formal Synthesis of Strobilurins

Strobilurins, which are compounds known for their fungicidal properties, have been synthesized using precursors related to the chemical . The synthesis process involves stereospecific reactions and dehydroxylation steps, demonstrating the utility of such compounds in the development of agrochemicals (Grigorieva, Popovsky, Stepanov, & Lubuzh, 2010).

Metabolism Studies

Research into the metabolism of biphenyl compounds by Pseudomonas putida has identified related dienoic acids as metabolites. This highlights the relevance of these compounds in understanding microbial degradation pathways of aromatic compounds, which has implications for environmental bioremediation (Catelani, Colombi, Sorlini, & Treccani, 1973).

Synthesis of Hydroxy-γ-sanshool

The compound has been used in the synthesis of hydroxy-γ-sanshool, showcasing its application in creating bioactive molecules that are part of Sichuan peppers, indicating potential uses in flavoring and food sciences (Gao, Zhou, Chen, Xiao, Li, & Huang, 2021).

Olefin Cross Metathesis

A study on the cross metathesis of renewable cross partners like estragole and methyl sorbate to produce methyl 6-(4-methoxyphenyl)hexa-2,4-dienoate demonstrates the compound's potential in green chemistry and sustainable chemical processes (Ferreira, Silva, Alves, Oliveira, & dos Santos, 2021).

New Methodology for Polyene Compounds

A new methodology utilizing ω-alkoxy-(2E,4E)-dienoates for synthesizing polyene compounds and natural products showcases the compound's role in facilitating the preparation of complex organic molecules, which are important in pharmaceuticals and material science (Ma & Lu, 1990).

Direcciones Futuras

The future directions for the study of this compound could include further investigation into its synthesis, structure, reactivity, mechanism of action, and physical and chemical properties. Additionally, its potential therapeutic roles in neuroinflammation and oxidative stress-mediated diseases could be explored .

Propiedades

IUPAC Name |

[1-(4-methoxyphenyl)-1-oxopropan-2-yl] (2E,4E)-hexa-2,4-dienoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-4-5-6-7-15(17)20-12(2)16(18)13-8-10-14(19-3)11-9-13/h4-12H,1-3H3/b5-4+,7-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTRYGNXMRARRC-YTXTXJHMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC(=O)OC(C)C(=O)C1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C(=O)OC(C)C(=O)C1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-chloro-1,3-benzothiazole](/img/structure/B2810859.png)

![N-ethyl-2-[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]-N-phenylacetamide](/img/structure/B2810860.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2810865.png)

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2810868.png)

![3-(4-fluorophenyl)-8-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2810876.png)